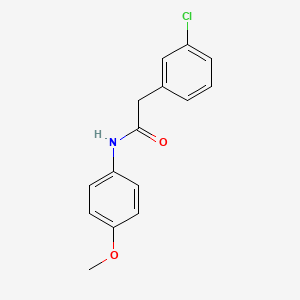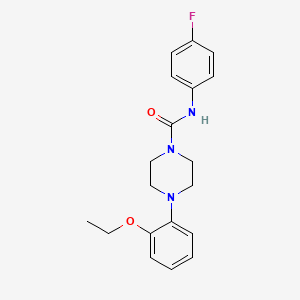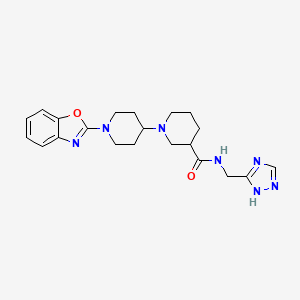![molecular formula C18H15BrN2O B5394840 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5394840.png)
2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone, also known as BRQ, is a synthetic compound that belongs to the quinazolinone family. It has been studied extensively due to its potential applications in the field of medicinal chemistry. BRQ has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. In
Mécanisme D'action
The mechanism of action of 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone is not fully understood, but it is believed to be related to its ability to inhibit various enzymes and receptors. 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death. 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. This inhibition leads to a reduction in inflammation. Finally, 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has been found to inhibit the activity of the fungal enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a component of fungal cell membranes. This inhibition leads to fungal cell death.
Biochemical and Physiological Effects
2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone can induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be related to its ability to inhibit topoisomerase II. 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has also been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo, leading to a reduction in inflammation. Finally, 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has been found to exhibit anti-microbial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone is its wide range of biological activities. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties, making it a potentially useful compound for the development of new drugs. Additionally, 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone is relatively easy to synthesize, with a yield of around 70-80%. However, one limitation of 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone is its low solubility in water, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone is not fully understood, which can make it difficult to predict its effects in different experimental settings.
Orientations Futures
There are a number of future directions for research on 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone. One potential area of research is the development of new drugs based on 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone. Its wide range of biological activities makes it a promising candidate for the development of new anti-tumor, anti-inflammatory, and anti-microbial agents. Additionally, further research is needed to fully understand the mechanism of action of 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone, which could lead to the development of more effective drugs. Finally, more research is needed to explore the potential applications of 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone in other fields, such as agriculture and environmental science.
Méthodes De Synthèse
The synthesis of 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone involves the reaction of 3-bromostyrene and 3-ethylquinazolin-4(3H)-one in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by an intramolecular cyclization. The yield of the reaction is typically around 70-80%, and the purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-tumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has been shown to exhibit anti-microbial activity against a range of bacteria and fungi.
Propriétés
IUPAC Name |
2-[(E)-2-(3-bromophenyl)ethenyl]-3-ethylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c1-2-21-17(11-10-13-6-5-7-14(19)12-13)20-16-9-4-3-8-15(16)18(21)22/h3-12H,2H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABOHWYMUYSKSQ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5394761.png)
![N-{2-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethyl}acetamide](/img/structure/B5394769.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5394774.png)
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B5394786.png)

![methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5394805.png)

![7-[(2-methoxyphenyl)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5394815.png)

![N-[1-(4-ethylphenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5394832.png)
![3-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5394834.png)
![5-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-2-pyridinecarbonitrile](/img/structure/B5394850.png)
![(4aS*,8aR*)-6-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5394853.png)